
2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline, also known as 5-Methyl-2-(4-morpholinylcarbonyl)-4-oxo-1,2-dihydroquinoline-3-carboxylic acid (MQC), is a synthetic quinoline derivative that has been extensively studied for its potential applications in scientific research. MQC is a potent inhibitor of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription.
科学的研究の応用
MQC has been extensively studied for its potential applications in cancer research. As a DNA topoisomerase II inhibitor, MQC has been shown to induce DNA damage and apoptosis in cancer cells. In addition, MQC has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
作用機序
MQC exerts its biological effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. By inhibiting this enzyme, MQC induces DNA damage and apoptosis in cancer cells. In addition, MQC has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
MQC has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, MQC has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. However, the exact biochemical and physiological effects of MQC are still being investigated.
実験室実験の利点と制限
One of the advantages of using MQC in lab experiments is its potency as a DNA topoisomerase II inhibitor. This makes it a useful tool for studying the role of this enzyme in DNA replication and transcription. However, one limitation of using MQC is its potential toxicity, as it has been shown to induce DNA damage and apoptosis in normal cells as well as cancer cells.
将来の方向性
There are several potential future directions for research on MQC. One area of interest is the development of more potent and selective inhibitors of DNA topoisomerase II. In addition, further investigation is needed to determine the exact biochemical and physiological effects of MQC, as well as its potential applications in cancer therapy and anti-inflammatory therapy. Finally, the development of more effective delivery systems for MQC may also be an area of future research.
合成法
The synthesis of MQC involves a multi-step process that begins with the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form 5-methyl-2-thienyl chloride. This intermediate is then reacted with 4-morpholinecarbonyl chloride to yield 2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)thiophene. Finally, this compound is cyclized with phosphorus oxychloride to form MQC.
特性
IUPAC Name |
[2-(5-methylthiophen-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-6-7-18(24-13)17-12-15(14-4-2-3-5-16(14)20-17)19(22)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWVTLUFKMXKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(5-Methylthiophen-2-yl)quinolin-4-yl](morpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)
![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)

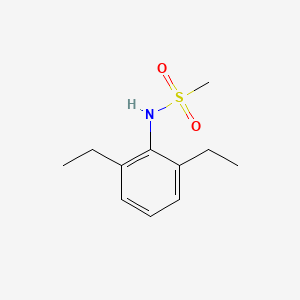

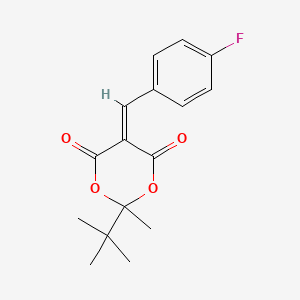
![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)
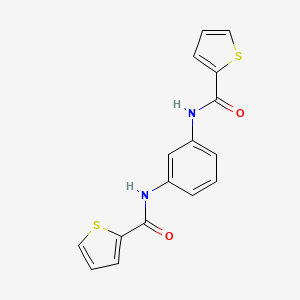
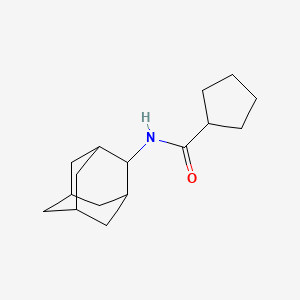
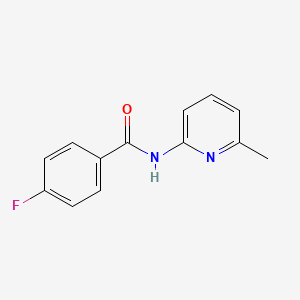
![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)